Ricasetron

Description

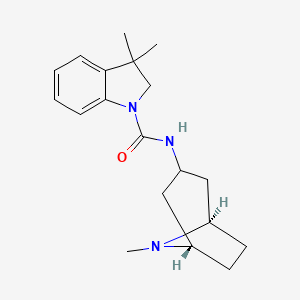

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-19(2)12-22(17-7-5-4-6-16(17)19)18(23)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,13-15H,8-12H2,1-3H3,(H,20,23)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXWRFDRNAKTDD-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3CC4CCC(C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C2=CC=CC=C21)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028553 | |

| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117086-68-7 | |

| Record name | Ricasetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117086687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-N-1alphaH,5alphaH-tropan-3alpha-yl-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICASETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R92JB88O88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ricasetron's Mechanism of Action at the 5-HT3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL-46470A) is a potent and selective competitive antagonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel. This document provides a comprehensive technical overview of Ricasetron's mechanism of action, detailing its binding affinity, antagonist properties, and the downstream signaling pathways it modulates. Methodologies for key experimental procedures used to characterize Ricasetron's interaction with the 5-HT3 receptor are also described, supported by quantitative data and visual representations of the underlying molecular and cellular processes.

Introduction to the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[1] These receptors are pentameric structures that form a central ion pore. Upon binding of the endogenous agonist serotonin (5-hydroxytryptamine, 5-HT), the channel opens, allowing the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+.[1][2] This influx leads to membrane depolarization and the initiation of downstream signaling events.

5-HT3 receptors are widely distributed in the central and peripheral nervous systems, with high concentrations in areas involved in emesis, such as the chemoreceptor trigger zone and vagal afferent nerves.[3] Their activation can modulate the release of various neurotransmitters, including dopamine and GABA.[2][4]

Ricasetron's Interaction with the 5-HT3 Receptor

Ricasetron is a highly selective antagonist of the 5-HT3 receptor.[5] Its mechanism of action is primarily through competitive inhibition, where it binds to the same site as serotonin, thereby preventing receptor activation.

Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of Ricasetron for the 5-HT3 receptor. These studies typically utilize a radiolabeled form of a high-affinity 5-HT3 receptor ligand, such as [3H]-granisetron or a tritiated version of Ricasetron itself ([3H]-BRL-46470), to compete with unlabeled Ricasetron for receptor binding.

Table 1: Ricasetron Binding Affinity Data

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Ki | 0.32 ± 0.04 nM | Rat brain membranes | [3H]-BRL 43694 | [6] |

| Kd | 1.57 ± 0.18 nM | Rat cerebral cortex/hippocampus | [3H]-BRL46470 | [7] |

| Kd | 2.49 ± 0.30 nM | Rat ileum | [3H]-BRL46470 | [7] |

| Kd | 1.84 ± 0.27 nM | NG108-15 cells | [3H]-BRL46470 | [7] |

| Kd | 3.46 ± 0.36 nM | HEK-5-HT3As cells | [3H]-BRL46470 | [7] |

Competitive Antagonism

Functional studies have confirmed the competitive nature of Ricasetron's antagonism. In isolated guinea pig ileum preparations, Ricasetron produces a parallel rightward shift in the concentration-response curve of 5-HT, a hallmark of competitive antagonism. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

Table 2: Ricasetron Functional Antagonist Potency

| Parameter | Value | Tissue/Preparation | Agonist | Reference |

| pA2 | 8.3 ± 0.5 | Guinea-pig ileum | 5-HT | [6] |

Competition studies using [3H]-BRL46470 have also shown that other 5-HT3 receptor ligands compete for binding with Hill coefficients close to unity, further supporting a competitive mechanism of action.[7]

Experimental Protocols

The characterization of Ricasetron's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the Ki of Ricasetron for the 5-HT3 receptor.

Objective: To determine the concentration of Ricasetron that inhibits 50% of the specific binding of a radiolabeled 5-HT3 receptor ligand (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Cell membranes or tissue homogenates expressing 5-HT3 receptors (e.g., from rat cerebral cortex or HEK293 cells transfected with the 5-HT3A receptor).

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron or [3H]-BRL46470).

-

Unlabeled Ricasetron.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[8]

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled Ricasetron.

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Ricasetron concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Objective: To measure the effect of Ricasetron on 5-HT-induced currents in cells expressing 5-HT3 receptors.

Materials:

-

Cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells or HEK293 cells).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Intracellular and extracellular recording solutions.

-

5-HT and Ricasetron solutions.

Procedure:

-

Cell Culture: Culture cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ.

-

Recording: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Drug Application: Perfuse the cell with extracellular solution containing 5-HT to elicit an inward current. Co-apply or pre-apply Ricasetron to observe its inhibitory effect on the 5-HT-induced current.

-

Data Acquisition and Analysis: Record the currents at a holding potential of -60 mV. Analyze the peak current amplitude and kinetics (activation, deactivation, and desensitization) in the presence and absence of Ricasetron.

Logical Flow of a Whole-Cell Patch Clamp Experiment

Caption: Logical workflow of a whole-cell patch clamp experiment.

Downstream Signaling Pathways

Activation of the 5-HT3 receptor initiates a cascade of intracellular events, primarily driven by the influx of cations.

Ion Channel Gating and Depolarization

The binding of 5-HT to the 5-HT3 receptor induces a conformational change that opens the ion channel pore. The subsequent influx of Na+ and Ca2+ leads to a rapid depolarization of the cell membrane. Ricasetron, by competitively blocking the binding of 5-HT, prevents this channel opening and subsequent depolarization.

Modulation of Neurotransmitter Release

5-HT3 receptors are located on presynaptic terminals and can modulate the release of other neurotransmitters. For example, activation of 5-HT3 receptors on GABAergic interneurons can trigger GABA release, which in turn can inhibit the firing of other neurons. One study demonstrated that Ricasetron prevents the suppressant effect of a 5-HT3 agonist on the firing of CA1 pyramidal cells, suggesting an inhibition of this GABAergic pathway.

Calcium-Mediated Signaling

The influx of Ca2+ through the 5-HT3 receptor can act as a second messenger, activating various downstream signaling pathways. One such pathway involves the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK). While direct evidence for Ricasetron's effect on this specific pathway is not yet available, its potent antagonism of the initial Ca2+ influx strongly suggests it would inhibit these downstream events.

5-HT3 Receptor Signaling and Ricasetron's Point of Action

Caption: Ricasetron competitively blocks serotonin binding to the 5-HT3 receptor.

Conclusion

Ricasetron is a highly potent and selective competitive antagonist of the 5-HT3 receptor. Its mechanism of action involves the direct blockade of serotonin binding, thereby preventing ion channel opening, membrane depolarization, and the activation of downstream signaling pathways. This comprehensive understanding of Ricasetron's molecular interactions and cellular effects, supported by robust quantitative data and well-defined experimental methodologies, provides a solid foundation for its continued investigation and potential therapeutic applications.

References

- 1. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that the atypical 5-HT3 receptor ligand, [3H]-BRL46470, labels additional 5-HT3 binding sites compared to [3H]-granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Ricasetron (BRL-46470): A Technical Guide to its Discovery, Pharmacology, and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL-46470), chemically known as endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3,3-dimethyl-indole-1-carboxamide, is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. Developed by SmithKline Beecham, it demonstrated significant promise in preclinical studies due to its potent antiemetic and anxiolytic-like properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Ricasetron, including detailed experimental protocols, quantitative data, and an exploration of the underlying signaling pathways. Despite its promising preclinical profile, Ricasetron was never commercially developed for medical use. This document aims to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, as well as anxiety. The development of 5-HT3 receptor antagonists, colloquially known as "setrons," revolutionized the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Ricasetron (BRL-46470) emerged from this era of research as a compound with particularly high potency and selectivity for the 5-HT3 receptor.[1] Its unique pharmacological profile, which includes significant anxiolytic-like effects at very low doses, distinguished it from other contemporary 5-HT3 antagonists.[1] This guide delves into the technical details of Ricasetron's journey from discovery to its eventual discontinuation from clinical development.

Discovery and History

Ricasetron was first described in the early 1990s by researchers at SmithKline Beecham Pharmaceuticals.[1] It was identified as part of a research program aimed at developing novel 5-HT3 receptor antagonists with improved therapeutic profiles. The chemical structure of Ricasetron combines a rigid tropane moiety with a substituted indole carboxamide, a feature shared by other 5-HT3 antagonists.

While preclinical data were promising, Ricasetron's clinical development was ultimately discontinued. The precise reasons for this are not extensively detailed in publicly available literature, a common fate for many investigational drugs. Potential reasons could include unforeseen adverse effects in early clinical trials, a challenging pharmacokinetic profile in humans, or strategic and commercial decisions by the developing company in a competitive market of 5-HT3 antagonists.

Chemical Synthesis

-

Tropane Moiety Synthesis: The synthesis of the endo-3-aminotropane precursor is a critical step. Tropane alkaloids can be synthesized through various established methods, often starting from tropinone.

-

Indole Carboxamide Moiety Synthesis: The 2,3-dihydro-3,3-dimethyl-indole portion can be prepared from substituted indoles. The carboxamide linkage is typically formed using standard peptide coupling reagents.

Pharmacological Profile

Ricasetron is characterized by its high affinity and selectivity for the 5-HT3 receptor. It acts as a competitive antagonist, blocking the binding of serotonin to the receptor and thereby inhibiting the downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for Ricasetron from various preclinical studies, with comparisons to other well-known 5-HT3 antagonists where available.

Table 1: Receptor Binding Affinity of Ricasetron

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [1] |

Table 2: In Vitro Functional Antagonism of Ricasetron

| Preparation | Agonist | pA2 | Reference |

| Guinea-pig ileum | 5-HT | 8.3 ± 0.5 | [1] |

| Rabbit isolated heart (Bezold-Jarisch reflex model) | 5-HT | 10.1 ± 0.1 | [1] |

Table 3: In Vivo Potency of Ricasetron

| Model | Species | Endpoint | ID50 | Reference |

| Bezold-Jarisch Reflex | Rat | Blockade of 5-HT induced bradycardia | 0.7 µg/kg i.v. | [1] |

| X-irradiation-induced emesis | Ferret | Prevention of emesis | 0.05 - 0.5 mg/kg p.o. | |

| Social Interaction Test | Rat | Anxiolytic effect | 0.0001 - 0.1 mg/kg p.o. | [1] |

Table 4: Comparative Anxiolytic-like Potency

| Compound | Model | Species | Potency Comparison | Reference |

| Ricasetron | Social Interaction Test | Rat | ~100-fold more potent than ondansetron | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of Ricasetron.

Radioligand Binding Assay ([3H]-BRL 43694)

This protocol is based on the methodology described for 5-HT3 receptor binding assays using [3H]-BRL 43694.

-

Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation.

-

Assay Conditions:

-

Radioligand: [3H]-BRL 43694 (a selective 5-HT3 antagonist).

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 100 µM GR38032F).

-

Incubation: Membranes, radioligand, and competing drugs (e.g., Ricasetron) are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the competing drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Guinea-Pig Ileum Assay

This is a classic in vitro functional assay to determine the potency of 5-HT3 receptor antagonists.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2 / 5% CO2.

-

Experimental Procedure:

-

The tissue is allowed to equilibrate under a constant tension.

-

Cumulative concentration-response curves to a 5-HT3 receptor agonist (e.g., 5-HT or 2-methyl-5-HT) are generated, measuring the contractile response of the ileum.

-

The tissue is then incubated with a fixed concentration of the antagonist (Ricasetron) for a specified period.

-

A second concentration-response curve to the agonist is then obtained in the presence of the antagonist.

-

-

Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, is calculated using a Schild plot analysis.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Rodents (rats or mice) are individually placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).

-

Behavior is recorded and scored, typically by a video tracking system.

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

-

Interpretation: Anxiolytic compounds, like Ricasetron, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Anti-emetic Assay in Ferrets

Ferrets are a common model for studying emesis as they have a well-developed vomiting reflex.

-

Emetic Stimulus: Emesis can be induced by various stimuli, including X-irradiation or the administration of chemotherapeutic agents like cisplatin.

-

Procedure:

-

Ferrets are fasted overnight before the experiment.

-

The test compound (Ricasetron) or vehicle is administered orally or intravenously at various doses prior to the emetic challenge.

-

Following the emetic stimulus, the animals are observed for a set period (e.g., 2-4 hours).

-

-

Parameters Measured:

-

Latency to the first emetic episode (retching or vomiting).

-

Total number of retches and vomits.

-

-

Interpretation: A reduction in the number of emetic episodes and an increase in the latency to the first episode are indicative of anti-emetic activity.

Signaling Pathways

Ricasetron exerts its effects by blocking the 5-HT3 receptor, a ligand-gated ion channel. The activation and antagonism of this receptor trigger specific signaling events.

5-HT3 Receptor Activation Signaling Pathway

The binding of serotonin (5-HT) to the 5-HT3 receptor leads to a conformational change that opens a central ion pore. This allows the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, into the neuron. This influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential (EPSP) and neuronal excitation.

Figure 1: 5-HT3 Receptor Activation Pathway.

Ricasetron's Mechanism of Antagonism

Ricasetron, as a competitive antagonist, binds to the same site on the 5-HT3 receptor as serotonin but does not activate the channel. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade.

References

Pharmacological Profile of Ricasetron: A 5-HT3 Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL 43694) is a potent and highly selective competitive antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. As a member of the Cys-loop ligand-gated ion channel superfamily, the 5-HT3 receptor's activation by serotonin mediates rapid neuronal depolarization, playing a key role in emesis, gut motility, and various central nervous system functions. The therapeutic efficacy of 5-HT3 antagonists, particularly in managing chemotherapy-induced nausea and vomiting (CINV), is well-established. This technical guide provides a comprehensive overview of the pharmacological profile of Ricasetron, detailing its binding affinity, functional potency, and receptor selectivity. It includes in-depth descriptions of the core experimental methodologies used for its characterization and visualizes key processes and pathways to facilitate a deeper understanding for research and development professionals.

Quantitative Pharmacological Data

The pharmacological characteristics of Ricasetron have been quantified through a series of rigorous in vitro assays. The data presented below summarizes its high affinity and potency for the 5-HT3 receptor and its selectivity over other common neurotransmitter receptors.

Table 1: Ricasetron Potency and Binding Affinity at the 5-HT3 Receptor

| Parameter | Species/Preparation | Value | Assay Type |

| Ki (nM) | Rat Cortex Membranes | 0.04 - 0.25 | Radioligand Binding ([³H]granisetron) |

| pA2 | Rat Vagus Nerve (isolated) | 9.7 | Electrophysiology (Schild Analysis) |

| IC50 (nM) | N1E-115 Neuroblastoma Cells | 0.08 | Electrophysiology (5-HT induced depolarization) |

Data compiled from various preclinical studies. Ki (inhibitor constant) represents the binding affinity. pA2 is the negative log of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 2: Receptor Selectivity Profile of Ricasetron

| Receptor Target | Binding Affinity (Ki, nM) | Fold Selectivity (vs. 5-HT3 Ki of ~0.1 nM) |

| 5-HT3 | ~0.1 | - |

| 5-HT1A | > 10,000 | > 100,000x |

| 5-HT2A | > 1,000 | > 10,000x |

| Dopamine D2 | > 10,000 | > 100,000x |

| Adrenergic α1 | > 1,000 | > 10,000x |

| Adrenergic α2 | > 10,000 | > 100,000x |

| Histamine H1 | > 10,000 | > 100,000x |

| Muscarinic (M1-M5) | > 10,000 | > 100,000x |

This table demonstrates Ricasetron's high selectivity for the 5-HT3 receptor, with negligible affinity for other major receptor types, minimizing the potential for off-target effects.

Core Experimental Protocols

The quantitative data presented above are derived from specific, validated experimental procedures. Understanding these methodologies is critical for interpreting the data and designing future studies.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of Ricasetron for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation: A tissue source rich in 5-HT3 receptors, such as rat cerebral cortex or NG108-15 cells, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate undergoes centrifugation to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific 5-HT3 receptor radioligand (e.g., [³H]granisetron or [³H]BRL 43694).

-

Competition: Increasing concentrations of unlabeled Ricasetron are added to the wells to compete with the radioligand for binding to the 5-HT3 receptors.

-

Equilibrium & Separation: The mixture is incubated to reach binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity on each filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow of a radioligand competition binding assay.

In Vitro Electrophysiology & Schild Analysis

Objective: To determine the functional antagonism and potency (pA2) of Ricasetron.

Methodology:

-

Preparation: An isolated preparation endogenously expressing 5-HT3 receptors, such as the rat vagus nerve, is placed in a recording chamber and superfused with physiological saline.

-

Recording: Extracellular electrodes are used to record compound action potentials. A stable baseline is established.

-

Agonist Application: A concentration-response curve is generated for the agonist, serotonin (5-HT), by applying increasing concentrations and measuring the resulting depolarization or firing rate.

-

Antagonist Incubation: The preparation is washed and then incubated with a fixed concentration of Ricasetron for a period sufficient to reach equilibrium.

-

Competitive Challenge: The 5-HT concentration-response curve is repeated in the presence of Ricasetron. This step is reiterated with several different concentrations of Ricasetron.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of 5-HT in the presence and absence of Ricasetron) is calculated for each concentration of Ricasetron. A Schild plot is constructed by plotting log(Dose Ratio - 1) against the negative log molar concentration of Ricasetron. For a competitive antagonist, the slope of this plot should be close to 1.0, and the x-intercept provides the pA2 value.

Caption: Experimental workflow for Schild analysis of a competitive antagonist.

Mechanism of Action: Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin is a rapid process leading to membrane depolarization. Ricasetron acts as a competitive antagonist, binding to the same orthosteric site as serotonin but failing to induce the conformational change required for channel opening. This physically blocks serotonin from binding and activating the receptor.

Caption: Ricasetron competitively antagonizes the 5-HT3 receptor signaling.

Ricasetron: A Comprehensive Technical Guide to its Serotonin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron (BRL-46470) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor.[1][2] Like other members of the "setron" class of drugs, it exhibits antiemetic properties.[1] Notably, preclinical studies have also highlighted its significant anxiolytic effects, potentially offering a distinct therapeutic profile.[1][3] This technical guide provides an in-depth overview of the binding affinity and selectivity of Ricasetron for serotonin receptors, based on key preclinical data. The document details the experimental methodologies used to generate this data and visualizes the relevant biological pathways and workflows.

Data Presentation: Binding Affinity and Functional Antagonism

The following tables summarize the quantitative data on Ricasetron's interaction with the 5-HT3 receptor.

Table 1: Ricasetron Binding Affinity for the 5-HT3 Receptor

| Receptor | Radioligand | Tissue Source | Ki (nM) |

| 5-HT3 | [3H]-Granisetron | Rat brain membranes | 0.32 ± 0.04 |

| [Source: Blackburn et al., 1993][2] |

Table 2: Ricasetron Functional Antagonism at 5-HT3 Receptors

| Assay | Species/Tissue | Agonist | Potency Metric | Value |

| Isolated Ileum | Guinea Pig | 5-HT | pA2 | 8.3 ± 0.5 |

| Isolated Heart (Bezold-Jarisch Reflex) | Rabbit | 5-HT | pA2 | 10.1 ± 0.1 |

| Bezold-Jarisch Reflex | Rat | 5-HT | ID50 | 0.7 µg/kg i.v. |

| [Source: Blackburn et al., 1993][2] |

Selectivity Profile

Ricasetron demonstrates a high degree of selectivity for the 5-HT3 receptor. In competitive binding assays, Ricasetron did not significantly displace radioligands from a wide variety of other neurotransmitter receptors at concentrations up to 1 µM.[2] This includes other serotonin receptor subtypes, dopamine, adrenergic, and muscarinic receptors, indicating a very favorable selectivity profile and a low potential for off-target effects mediated by these other receptors.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of Ricasetron for the 5-HT3 receptor.

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Whole rat brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate undergoes centrifugation to pellet the cell membranes.

-

The resulting pellet is washed, resuspended, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is conducted in a 96-well plate format.

-

Rat brain membranes are incubated with a fixed concentration of the radioligand, [3H]-Granisetron.

-

Increasing concentrations of unlabeled Ricasetron are added to competitively displace the radioligand from the 5-HT3 receptors.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of Ricasetron that inhibits 50% of the specific binding of [3H]-Granisetron (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Ricasetron [medbox.iiab.me]

- 2. BRL 46470A: a highly potent, selective and long acting 5-HT3 receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of anxiety and memory of systemic and intra-amygdala injection of 5-HT3 receptor antagonist BRL 46470A - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Ricasetron's Anxiolytic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron (BRL-46470A) is a potent and selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various physiological and pathological processes, including anxiety and emesis. Antagonism of this receptor is a well-established therapeutic strategy for controlling chemotherapy-induced nausea and vomiting. Furthermore, preclinical evidence suggests that 5-HT3 receptor antagonists possess anxiolytic properties. This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Ricasetron, focusing on the methodologies and data that underscore its potential as an anxiolytic agent.

Data Presentation

The affinity and functional potency of Ricasetron at the 5-HT3 receptor have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Ricasetron Binding Affinity for the 5-HT3 Receptor

| Radioligand | Tissue/Cell Line | Ki (nM) | Kd (pM) |

| [3H]-BRL 43694 | Rat brain membranes | 0.32 | |

| Not Specified | Rat brain homogenate | 1.58 | |

| Not Specified | NG108-15 cells | 150 |

Table 2: Functional Antagonism of Ricasetron at the 5-HT3 Receptor

| Assay | Tissue/Model | pA2 |

| 5-HT mediated response | Guinea-pig ileum | 8.3 |

| 5-HT mediated response | Rabbit isolated heart | 10.1 |

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of Ricasetron for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membranes: Prepared from cells recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells) or from brain regions rich in these receptors (e.g., rat cerebral cortex).

-

Radioligand: Typically [3H]-granisetron or another suitable 5-HT3 receptor radiolabeled antagonist.

-

Test Compound: Ricasetron hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, varying concentrations of Ricasetron, and a fixed concentration of the radioligand.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Ricasetron that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the inhibitory effect of Ricasetron on 5-HT3 receptor-mediated ion channel function.

Materials:

-

Cells: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or NG108-15 cells).

-

External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Ricasetron.

Procedure:

-

Cell Culture: Plate cells on glass coverslips for recording.

-

Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch clamp configuration on a selected cell.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Agonist Application: Apply a short pulse of 5-HT to elicit an inward current mediated by the 5-HT3 receptors.

-

Antagonist Application: Perfuse the cell with varying concentrations of Ricasetron for a few minutes before co-applying with 5-HT.

-

Data Acquisition and Analysis: Record the peak amplitude of the 5-HT-induced current in the absence and presence of Ricasetron. Plot the percentage of inhibition against the Ricasetron concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.

Calcium Flux Assay

This high-throughput assay measures the ability of Ricasetron to block the increase in intracellular calcium concentration mediated by 5-HT3 receptor activation.

Materials:

-

Cells: A cell line expressing 5-HT3 receptors.

-

Calcium Indicator Dye: e.g., Fluo-4 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Ricasetron.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate the cells with Fluo-4 AM in assay buffer in the dark for approximately 1 hour at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Add varying concentrations of Ricasetron to the wells and incubate for a specified period.

-

Fluorescence Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a specific concentration of 5-HT to all wells to stimulate the 5-HT3 receptors.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis: Calculate the increase in fluorescence in response to 5-HT in the presence and absence of Ricasetron. Determine the IC50 value by plotting the percentage of inhibition against the Ricasetron concentration.

Visualizations

Caption: 5-HT3 Receptor Signaling and Ricasetron's Mechanism of Action.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

The in vitro data strongly support the characterization of Ricasetron as a high-affinity and potent antagonist of the 5-HT3 receptor. Its ability to effectively block ion channel function, as demonstrated in electrophysiological and calcium flux assays, provides a solid pharmacological basis for its observed anxiolytic-like properties in preclinical models. These in vitro findings are crucial for understanding the molecular mechanisms underlying Ricasetron's therapeutic potential and for guiding further drug development efforts.

Ricasetron's Footprint Beyond Serotonin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricasetron (BRL-46470) is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. While its primary mechanism of action is well-established within the serotonergic system, its broader impact on other major neurotransmitter networks is a subject of significant interest for understanding its full therapeutic potential and side-effect profile. This technical guide provides a comprehensive analysis of Ricasetron's effects on neurotransmitter systems beyond serotonin, with a focus on its interactions with the dopaminergic, noradrenergic, cholinergic, and GABAergic systems. Drawing upon available preclinical data, this document summarizes quantitative binding affinities, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The evidence strongly indicates that Ricasetron's influence on these neurotransmitter systems is predominantly indirect, occurring as a downstream consequence of 5-HT3 receptor blockade, rather than through direct receptor binding.

Introduction: The High Selectivity of Ricasetron

Ricasetron is characterized by its exceptional affinity and selectivity for the 5-HT3 receptor. Early preclinical studies established its pharmacological profile, demonstrating potent antagonism at this receptor with minimal interaction at other neurotransmitter binding sites.

Primary Pharmacological Target: The 5-HT3 Receptor

Ricasetron binds to the 5-HT3 receptor with high affinity. A pivotal study determined its inhibitor constant (Ki) to be approximately 0.32 nM in rat brain membranes[1]. This high affinity underscores its primary mechanism of action in blocking the effects of serotonin at this specific receptor subtype.

Off-Target Binding Profile: A Portrait of Selectivity

A key feature of Ricasetron is its limited affinity for a wide array of other neurotransmitter receptors. Comprehensive radioligand binding assays have shown that Ricasetron does not significantly displace ligands from other receptors at concentrations up to 1 µM[1][2]. This indicates a high degree of selectivity and suggests that direct, clinically relevant interactions with other neurotransmitter systems are unlikely.

Quantitative Analysis of Ricasetron's Binding Affinity

To provide a clear comparative overview, the following table summarizes the known binding affinities of Ricasetron for its primary target and its lack of affinity for other major neurotransmitter receptors.

| Receptor/Transporter Target | Ligand/Assay | Tissue/System | Ki (nM) | Reference |

| Serotonin 5-HT3 | [3H]-BRL 43694 | Rat Brain Membranes | 0.32 ± 0.04 | [1] |

| Dopamine Receptors (various) | Not specified | Not specified | > 1000 | [1][2] |

| Norepinephrine Transporter (NET) | Not specified | Not specified | > 1000 | [1][2] |

| Acetylcholine Receptors (various) | Not specified | Not specified | > 1000 | [1][2] |

| GABA-A Receptor | Not specified | Not specified | > 1000 | [1][2] |

| Opioid Receptors (various) | Not specified | Not specified | > 1000 | [1] |

Note: The values for non-serotonergic targets are presented as greater than 1000 nM (1 µM) based on the available literature, which indicates a lack of significant binding at this concentration.

Experimental Protocols: Unveiling Ricasetron's Selectivity

The determination of Ricasetron's binding affinity and selectivity relies on established in vitro pharmacological techniques. The following sections detail the probable methodologies employed in these crucial experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of Ricasetron for the 5-HT3 receptor and a panel of other neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (Ricasetron).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of living animals, providing insights into the effects of a drug on neurotransmitter release.

Objective: To assess the indirect effect of Ricasetron on the release of dopamine, norepinephrine, acetylcholine, or GABA in specific brain regions.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens for dopamine).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: Ricasetron is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the neurotransmitter concentrations.

Caption: Workflow for an in vivo microdialysis experiment.

Indirect Modulation of Neurotransmitter Systems

Given Ricasetron's high selectivity for the 5-HT3 receptor, its effects on other neurotransmitter systems are primarily mediated through indirect mechanisms. 5-HT3 receptors are strategically located on various neurons, including GABAergic interneurons and terminals of cholinergic and dopaminergic neurons, allowing them to modulate the release of other neurotransmitters.

Dopaminergic System

5-HT3 receptors are present in dopamine-rich brain regions such as the nucleus accumbens and ventral tegmental area[3][4]. Activation of these receptors can stimulate dopamine release[5]. Consequently, blockade of 5-HT3 receptors by antagonists like Ricasetron is expected to modulate dopaminergic neurotransmission. While direct in vivo microdialysis studies with Ricasetron are limited, research on other 5-HT3 antagonists has shown that they can attenuate the increase in dopamine release induced by substances like morphine and nicotine[3][4]. This suggests that Ricasetron may have a regulatory role in dopamine-mediated reward pathways.

Caption: Indirect modulation of dopamine release by Ricasetron.

Noradrenergic System

The interaction between the serotonergic and noradrenergic systems is complex. While direct evidence for the modulation of norepinephrine release by 5-HT3 receptors is less abundant compared to dopamine, the widespread influence of serotonin on arousal and mood suggests a potential interplay. Further research is needed to elucidate the specific role of 5-HT3 receptors, and by extension Ricasetron, in modulating noradrenergic pathways.

Cholinergic System

Evidence suggests that 5-HT3 receptors are involved in the regulation of acetylcholine release in the cerebral cortex[1]. Activation of 5-HT3 receptors has been shown to inhibit acetylcholine release[6]. Therefore, by blocking these receptors, Ricasetron may lead to an increase in acetylcholine levels. This disinhibition of cholinergic neurons could contribute to the cognitive-enhancing effects observed with some 5-HT3 antagonists.

Caption: Disinhibition of acetylcholine release by Ricasetron.

GABAergic System

A significant body of evidence indicates that 5-HT3 receptors are predominantly located on GABAergic interneurons in various brain regions, including the neocortex, hippocampus, and amygdala[7][8][9][10]. Activation of these receptors leads to the depolarization of these interneurons and subsequent release of GABA[11]. This GABA release then inhibits the activity of principal neurons. By blocking 5-HT3 receptors on these interneurons, Ricasetron can reduce GABAergic inhibition, leading to a disinhibition of downstream neuronal circuits. This mechanism is thought to be a key contributor to the anxiolytic and cognitive-enhancing effects of 5-HT3 antagonists.

Caption: Ricasetron's modulation of GABAergic interneurons.

Conclusion

Ricasetron is a highly selective 5-HT3 receptor antagonist with negligible affinity for other major neurotransmitter receptors. Its effects on the dopaminergic, cholinergic, and GABAergic systems are primarily indirect, resulting from the blockade of 5-HT3 receptors that are strategically positioned to modulate the activity of these other neurotransmitter pathways. The disinhibition of cholinergic and principal neurons through the modulation of GABAergic interneurons, and the regulation of dopamine release in reward circuits, are likely key mechanisms underlying the broader pharmacological profile of Ricasetron. A thorough understanding of these indirect effects is crucial for the continued exploration of the therapeutic applications of Ricasetron and other 5-HT3 receptor antagonists in a range of neurological and psychiatric disorders. Further in vivo studies, such as microdialysis and electrophysiology experiments specifically with Ricasetron, would be invaluable in further delineating the precise nature and magnitude of these indirect neurotransmitter interactions.

References

- 1. 5-HT3 receptors mediate inhibition of acetylcholine release in cortical tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of a 5-HT3 receptor antagonist, ondansetron, on brain stimulation reward, and its interaction with direct and indirect stimulants of central dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A agonists increase and 5-HT3 agonists decrease acetylcholine efflux from the cerebral cortex of freely-moving guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT3 Receptors Mediate Serotonergic Fast Synaptic Excitation of Neocortical Vasoactive Intestinal Peptide/Cholecystokinin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The serotonin 5-HT3 receptor: a novel neurodevelopmental target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT3 Receptor Is Present in Different Subpopulations of GABAergic Neurons in the Rat Telencephalon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Presynaptic 5-HT3 receptor-mediated modulation of synaptic GABA release in the mechanically dissociated rat amygdala neurons - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of Ricasetron in Animal Models: A Technical Guide

Disclaimer: Publicly available, detailed pharmacokinetic data for Ricasetron (BRL-46470) in animal models is scarce as the compound was not developed for widespread medical use. This guide provides a comprehensive framework for conducting such an investigation, drawing upon established methodologies and data from structurally and functionally similar 5-HT3 antagonists. The quantitative data and specific protocols presented herein are illustrative and based on representative compounds of the same class.

Introduction

Ricasetron (BRL-46470) is a potent and selective serotonin 5-HT3 receptor antagonist.[1] Like other compounds in this class, it exhibits antiemetic properties.[1] Notably, it has also been reported to possess significant anxiolytic effects.[1][2] The preclinical development of any drug candidate necessitates a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—to establish a foundation for safety and efficacy assessments. This technical guide outlines the core principles and experimental approaches for characterizing the pharmacokinetics of Ricasetron in various animal models.

Core Concepts in Preclinical Pharmacokinetics

The primary goal of preclinical pharmacokinetic studies is to characterize the disposition of a drug in a living organism.[3] Key parameters determined in these studies inform dose selection, administration routes, and potential for drug-drug interactions. The four fundamental processes investigated are:

-

Absorption: The process by which the drug enters the systemic circulation.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

-

Metabolism: The chemical modification of the drug by the body, primarily in the liver, to facilitate excretion.

-

Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Data Presentation: Illustrative Pharmacokinetic Parameters of 5-HT3 Antagonists

The following tables summarize representative pharmacokinetic data for other 5-HT3 antagonists in common animal models. These values can serve as a benchmark for what might be expected in similar studies with Ricasetron.

Table 1: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Elimination Half-Life (t½) | h | 1.5 ± 0.3 |

| Area Under the Curve (AUC₀-∞) | ng·h/mL | 1200 ± 250 |

| Clearance (CL) | mL/min/kg | 25 ± 5 |

| Volume of Distribution (Vd) | L/kg | 3.0 ± 0.6 |

Table 2: Representative Single-Dose Oral (PO) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Dogs

| Parameter | Unit | Value (Mean ± SD) |

| Maximum Concentration (Cmax) | ng/mL | 150 ± 40 |

| Time to Maximum Concentration (Tmax) | h | 1.0 ± 0.5 |

| Area Under the Curve (AUC₀-t) | ng·h/mL | 950 ± 200 |

| Oral Bioavailability (F%) | % | 60 ± 15 |

Table 3: Representative Single-Dose Intravenous (IV) Pharmacokinetic Parameters of a 5-HT3 Antagonist in Monkeys

| Parameter | Unit | Value (Mean ± SD) |

| Elimination Half-Life (t½) | h | 2.5 ± 0.7 |

| Area Under the Curve (AUC₀-∞) | ng·h/mL | 1800 ± 400 |

| Clearance (CL) | mL/min/kg | 15 ± 3 |

| Volume of Distribution (Vd) | L/kg | 2.8 ± 0.5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are standard protocols for key experiments.

Animal Models

Commonly used animal models in pharmacokinetic studies include rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle). The choice of species should be justified based on metabolic similarities to humans, if known.

Drug Administration and Dosing

-

Formulation: Ricasetron should be formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).

-

Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. A minimum of three dose levels is typically used to assess dose proportionality.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus or infusion into a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs) to determine intrinsic pharmacokinetic parameters without the influence of absorption.

-

Oral (PO): Administered via gavage to assess oral bioavailability.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rats, this can be done via tail vein or jugular vein cannulation. For dogs, the cephalic or jugular vein is commonly used. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Excreta Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

Bioanalytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove proteins and other interfering substances from the plasma samples. An internal standard is added to correct for extraction variability.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate Ricasetron from endogenous matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Ricasetron is ionized (typically by electrospray ionization) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

In Vitro Metabolism Studies

-

Liver Microsomes: Incubating Ricasetron with liver microsomes from different species (including human) can identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[3][4]

-

Hepatocytes: Using primary hepatocytes can provide a more comprehensive picture of metabolism, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.

Mandatory Visualizations

Experimental Workflow for a Typical Animal Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Logical Relationship of ADME Processes

Caption: Interrelationship of the four key pharmacokinetic processes.

Hypothetical Metabolic Pathway for a 5-HT3 Antagonist

Based on the known metabolism of other 5-HT3 antagonists, Ricasetron could potentially undergo the following biotransformations.

References

Ricasetron: A Comprehensive Technical Guide on its Potential Therapeutic Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ricasetron (BRL 46470A) is a potent and highly selective 5-HT3 receptor antagonist that has demonstrated significant potential in preclinical models for various neuropsychiatric and gastrointestinal disorders. Its primary mechanism of action involves the blockade of the ionotropic 5-HT3 receptor, thereby modulating neurotransmission in key neural circuits. This technical guide provides an in-depth overview of Ricasetron's pharmacological profile, preclinical efficacy, and the underlying molecular mechanisms, with a focus on its potential therapeutic applications in anxiety and irritable bowel syndrome (IBS). The document includes detailed summaries of quantitative data, experimental protocols, and visual representations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors.[1] The 5-HT3 receptor, unique among serotonin receptors, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[2] Dysregulation of the 5-HT3 receptor system has been implicated in the pathophysiology of several disorders, including anxiety, depression, nausea, and irritable bowel syndrome. Consequently, 5-HT3 receptor antagonists have emerged as a valuable class of therapeutic agents.[3][4]

Ricasetron (BRL 46470A) is a second-generation 5-HT3 receptor antagonist characterized by its high potency and selectivity.[1] Preclinical studies have highlighted its anxiolytic-like properties and its potential to modulate visceral sensitivity, suggesting its utility in treating anxiety disorders and IBS. This guide aims to consolidate the existing technical information on Ricasetron to provide a comprehensive resource for the scientific community.

Pharmacological Profile

Mechanism of Action

Ricasetron is a competitive antagonist of the 5-HT3 receptor.[1] By binding to this receptor, it prevents the binding of serotonin and subsequent channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization.[2] This blockade of 5-HT3 receptor-mediated signaling is the primary mechanism underlying its therapeutic effects.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Ricasetron for the 5-HT3 receptor. These studies consistently demonstrate its high affinity, with reported Ki values in the nanomolar and even picomolar range.

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]-BRL 43694 | Rat brain membranes | 0.32 ± 0.04 | [1] |

| Not Specified | Rat tissue homogenate | 1.58 | [3] |

Table 1: Ricasetron (BRL 46470A) 5-HT3 Receptor Binding Affinity.

Preclinical Efficacy in Neuroscience

Anxiolytic-like Effects

Ricasetron has demonstrated potent anxiolytic-like activity in various preclinical models of anxiety.

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[5] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Studies have shown that Ricasetron produces significant anxiolytic-like effects in the EPM at very low doses. Following both oral and systemic administration, Ricasetron showed significant activity over a wide dose-range (0.0001-0.1 mg/kg PO).[1] One study reported that Ricasetron was 100-fold more potent than the well-established 5-HT3 antagonist, ondansetron.[1]

| Compound | Dose (mg/kg) | Route | % Time in Open Arms (Change from Vehicle) | Number of Open Arm Entries (Change from Vehicle) | Reference |

| Ricasetron | 0.0001 - 0.1 | PO | Data not available | Data not available | [1] |

| Diazepam | 2 | IP | ~+150% | ~+100% | [6] |

Table 2: Anxiolytic-like Effects of Ricasetron and Diazepam in the Elevated Plus Maze. Note: Specific quantitative data for Ricasetron's effect on the percentage of time and entries in the open arms were not available in the reviewed literature.

The social interaction test is another key model for assessing anxiety-like behavior. Anxious animals typically exhibit reduced social interaction with unfamiliar conspecifics. Anxiolytic drugs increase the time spent in active social interaction. Ricasetron has been shown to significantly increase social interaction in rats over a wide dose range, further supporting its anxiolytic potential.[1]

| Compound | Dose (mg/kg) | Route | Social Interaction Time (Change from Vehicle) | Reference |

| Ricasetron | 0.0001 - 0.1 | PO | Data not available | [1] |

Table 3: Anxiolytic-like Effects of Ricasetron in the Social Interaction Test. Note: Specific quantitative data for Ricasetron's effect on social interaction time were not available in the reviewed literature.

Modulation of the NMDA Receptor System

Emerging evidence suggests an interaction between the 5-HT3 and NMDA receptor systems, which may contribute to the therapeutic effects of 5-HT3 antagonists. Studies have shown that 5-HT, through 5-HT3 receptors, can inhibit NMDA receptor-mediated responses in the medial prefrontal cortex.[7] Ricasetron has been shown to block this inhibitory effect, suggesting that part of its therapeutic action may involve the disinhibition of NMDA receptor function in specific brain regions.[2][7]

Potential Therapeutic Applications

Anxiety Disorders

The robust anxiolytic-like effects of Ricasetron in preclinical models strongly suggest its potential as a novel treatment for anxiety disorders. Its high potency and selectivity may offer an improved side-effect profile compared to existing anxiolytics. However, to date, no clinical trials specifically investigating Ricasetron for anxiety disorders have been published.

Irritable Bowel Syndrome (IBS)

5-HT3 receptor antagonists, such as alosetron and ramosetron, are clinically effective in treating diarrhea-predominant IBS (IBS-D) by reducing visceral sensitivity and colonic transit.[3][6][8] Given Ricasetron's potent 5-HT3 receptor antagonism, it is a strong candidate for the treatment of IBS-D. Preclinical data on other 5-HT3 antagonists suggest that Ricasetron could alleviate symptoms such as abdominal pain, discomfort, and diarrhea.[3] As with anxiety disorders, there is a lack of published clinical trial data for Ricasetron in IBS.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Downstream Signaling Pathway

The binding of serotonin to the 5-HT3 receptor triggers the opening of its ion channel, leading to an influx of cations and subsequent cellular depolarization. This initial event activates a cascade of downstream signaling molecules.

Ricasetron's Modulation of NMDA Receptor Signaling

Ricasetron can indirectly influence NMDA receptor signaling by blocking the inhibitory effects of serotonin acting on 5-HT3 receptors located on GABAergic interneurons.

Experimental Workflow: Elevated Plus Maze

The following diagram illustrates the typical workflow for assessing the anxiolytic effects of a compound like Ricasetron using the elevated plus maze.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the binding affinity (Ki) of Ricasetron for the 5-HT3 receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[3H]-BRL 43694 (radioligand)

-

Ricasetron (test compound)

-

Serotonin or another high-affinity 5-HT3 ligand (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh binding buffer and determine the protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-BRL 43694, and varying concentrations of Ricasetron. For total binding, omit Ricasetron. For non-specific binding, add a high concentration of a non-labeled 5-HT3 ligand.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Ricasetron to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze Test

Objective: To assess the anxiolytic-like effects of Ricasetron in rodents.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)[5]

-

Rodents (e.g., Wistar rats or C57BL/6 mice)

-

Ricasetron (test compound)

-

Vehicle solution (e.g., saline)

-

Video tracking system and software

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer Ricasetron or vehicle via the desired route (e.g., intraperitoneal or oral) at various doses. Allow for an appropriate absorption period (e.g., 30 minutes for IP).

-

Testing: Place the animal in the center of the elevated plus-maze, facing an open arm.[5]

-

Recording: Allow the animal to freely explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video tracking system.[5]

-

Data Analysis: The video tracking software is used to automatically score various behavioral parameters, including:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of general locomotor activity)

-

-

Statistical Analysis: Compare the data from the Ricasetron-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic-like effect.

Conclusion and Future Directions

Ricasetron is a potent and selective 5-HT3 receptor antagonist with compelling preclinical evidence supporting its potential as a therapeutic agent for anxiety disorders and irritable bowel syndrome. Its high affinity for the 5-HT3 receptor and its ability to modulate NMDA receptor-mediated neurotransmission provide a strong rationale for its clinical development.

Future research should focus on several key areas:

-

Clinical Trials: Well-controlled clinical trials are necessary to establish the efficacy and safety of Ricasetron in patients with anxiety disorders and IBS-D.

-

Dose-Ranging Studies: Further preclinical and clinical studies are needed to determine the optimal therapeutic dose range and to fully characterize the dose-response relationship.

-

Long-Term Effects: The long-term effects of Ricasetron treatment, including potential for tolerance or withdrawal effects, need to be investigated.

-

Biomarker Development: Identifying biomarkers that can predict treatment response to Ricasetron would be highly valuable for personalizing therapy.

References

- 1. Effect of the 5-hydroxytryptamine3 receptor antagonist itasetron (DAU 6215) on (+)-N-allylnormetazocine-induced dopamine release in the nucleus accumbens and in the corpus striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ricasetron - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Ramosetron Reduces Symptoms of Irritable Bowel Syndrome With Diarrhea and Improves Quality of Life in Women - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ricasetron in In Vivo Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricasetron is a selective antagonist of the serotonin 5-HT3 receptor. The 5-HT3 receptor, a ligand-gated ion channel, is implicated in the modulation of various neurotransmitter systems, including dopamine and GABA, which play a crucial role in the pathophysiology of anxiety. Antagonism of this receptor is a key mechanism of action for a class of drugs with potential anxiolytic properties. Preclinical evaluation of compounds like Ricasetron in animal models of anxiety is a critical step in the drug development process. These models, such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test, are designed to assess anxiety-like behaviors in rodents. This document provides detailed protocols for conducting in vivo studies with Ricasetron using these established models.

Mechanism of Action: 5-HT3 Receptor Antagonism

Serotonin (5-HT) released into the synaptic cleft can bind to postsynaptic 5-HT3 receptors on GABAergic interneurons. Activation of these ionotropic receptors leads to a rapid influx of cations (Na+, K+, and Ca2+), causing depolarization of the interneuron. This, in turn, enhances the release of the inhibitory neurotransmitter GABA. Increased GABAergic tone in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, can influence the activity of principal neurons, contributing to the manifestation of anxiety-related behaviors.

Ricasetron, as a 5-HT3 receptor antagonist, blocks the binding of serotonin to these receptors. This action prevents the depolarization of GABAergic interneurons, thereby reducing the potentiation of GABA release. The net effect is a decrease in the inhibitory tone on downstream neurons, which is hypothesized to contribute to its anxiolytic effects.

Data Presentation

Disclaimer: Extensive literature searches did not yield specific quantitative in vivo data for Ricasetron in the described anxiety models. The following tables are presented as templates to guide researchers in structuring their data. The values provided are hypothetical and for illustrative purposes only, based on expected outcomes for a 5-HT3 receptor antagonist with anxiolytic properties.